molecular formula C16H12BrNO3S B3361384 5-Bromo-2-methyl-1-(phenylsulfonyl)-1h-indole-3-carbaldehyde CAS No. 919295-67-3

5-Bromo-2-methyl-1-(phenylsulfonyl)-1h-indole-3-carbaldehyde

Cat. No. B3361384
CAS RN: 919295-67-3
M. Wt: 378.2 g/mol
InChI Key: NMKIYJWRGBNSRT-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1-(phenylsulfonyl)-1h-indole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives

    Research by Gribble et al. (2002) discusses the synthesis of various indole derivatives, including the fused heterocycle 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, from indole-3-carbaldehyde. This process involves several steps, including protection, lithiation, and cyclization, demonstrating the chemical versatility of indole derivatives (Gribble, Jun Jiang, & Yanbing Liu, 2002).

  • Molecular Interactions and Structure Analysis

    The study by Barakat et al. (2017) involves a condensation reaction using 5-bromo-1H-indole-3-carbaldehyde and explores the resulting compound's crystal structure. This research provides insights into intermolecular interactions and the molecular structure of indole derivatives (Barakat et al., 2017).

Chemical Properties and Reactions

  • Hydrogen Bonding and Crystallography

    Ali et al. (2005) focus on the molecular pairing and hydrogen bonding of a compound derived from 5-bromo-1H-indole-3-carbaldehyde, which contributes to understanding its chemical behavior in crystal structures (H. M. Ali, S. N. A. Halim, & S. Ng, 2005).

  • Baeyer-Villiger Oxidation Application

    Bourlot et al. (1994) describe the Baeyer-Villiger rearrangement of 1H-indole-3-carbaldehydes, a process applicable to the synthesis of various indole derivatives. This study highlights the influence of different groups on this reaction (Bourlot, Desarbre, & Mérour, 1994).

Pharmacological Potential

  • Anticonvulsant Activity: Gautam et al. (2021) explored the synthesis of novel indole derivatives, including those related to 5-Bromo-2-methyl-1-(phenylsulfonyl)-1h-indole-3-carbaldehyde, for potential anticonvulsant and antimicrobial activities. This study illustrates the potential pharmacological applications of these compounds (Gautam, Gupta, & Yogi, 2021).

Applications in Catalysis

  • Synthesis of Heteropolycycles: Zhang and Larock (2003) conducted research on the palladium-catalyzed intramolecular annulation of alkynes in N-substituted 2-bromo-1H-indole-3-carboxaldehydes. This process is significant for the synthesis of gamma-carboline derivatives, demonstrating the utility of indole derivatives in catalytic reactions (Zhang & Larock, 2003).

properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3S/c1-11-15(10-19)14-9-12(17)7-8-16(14)18(11)22(20,21)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKIYJWRGBNSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582746
Record name 1-(Benzenesulfonyl)-5-bromo-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919295-67-3
Record name 1-(Benzenesulfonyl)-5-bromo-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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